4,5-Dichlorothiophene-2-sulfonamide

Catalog No.
S722057
CAS No.
256353-34-1
M.F
C4H3Cl2NO2S2
M. Wt
232.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichlorothiophene-2-sulfonamide

CAS Number

256353-34-1

Product Name

4,5-Dichlorothiophene-2-sulfonamide

IUPAC Name

4,5-dichlorothiophene-2-sulfonamide

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

InChI

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

JKBNSTFOQDGQLS-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N

The exact mass of the compound 4,5-Dichlorothiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dichlorothiophene-2-sulfonamide (CAS 256353-34-1) is a specialized heterocyclic building block widely utilized in the synthesis of high-affinity acyl sulfonamides and related active pharmaceutical ingredients (APIs) [1]. Characterized by its combination of lipophilicity, electron-withdrawing chloro substituents, and a reactive sulfonamide nitrogen, this compound serves as a critical precursor for modulating the physicochemical properties of drug candidates [2]. In procurement and process chemistry, it is valued for its predictable reactivity in coupling reactions and its ability to confer favorable plasma protein binding profiles to highly lipophilic molecular cores, making it a staple in the development of prostanoid receptor antagonists, kinase inhibitors, and aminopeptidase modulators[1].

Substituting 4,5-dichlorothiophene-2-sulfonamide with generic alternatives, such as unsubstituted thiophene-2-sulfonamide or standard benzenesulfonamides, fundamentally alters the target compound's pharmacological and physicochemical profile [1]. The specific 4,5-dichloro substitution pattern provides a precise steric bulk and electron density that dictates the acidity of the sulfonamide proton, which is critical for target engagement in specific enzymatic pockets [2]. Furthermore, replacing this moiety with highly lipophilic benzenesulfonamides often results in a severe penalty in plasma protein binding (PPB), drastically reducing the free-fraction of the drug in vivo [1]. From a process perspective, the specific nucleophilicity of the 4,5-dichloro-substituted sulfonamide nitrogen ensures high coupling efficiencies that are not reliably reproduced when using more sterically hindered or electronically deactivated analogs [3].

Minimization of Plasma Protein Binding in Lipophilic Cores

In the optimization of EP3 receptor antagonists (e.g., DG-041), the incorporation of the 4,5-dichlorothiophene-2-sulfonamide moiety consistently featured a low fold shift (<10×) in IC50 values in the presence of human serum albumin (HSA) or 10% human serum [1]. In contrast, standard lipophilic benzenesulfonamide analogs exhibited significantly poorer IC50 values under the same conditions due to high plasma protein binding [1].

Evidence DimensionIC50 fold shift in 10% human serum
Target Compound Data<10× fold shift
Comparator Or BaselineStandard lipophilic benzenesulfonamides (high PPB, large fold shift)
Quantified Difference>10-fold improvement in free-fraction efficacy
ConditionsIn vitro EP3 receptor assay with 10% human serum

Essential for designing lipophilic drug candidates that maintain high free-fraction efficacy in vivo, preventing late-stage clinical failures due to protein binding.

High-Yield Processability in Late-Stage Acyl Sulfonamide Synthesis

4,5-Dichlorothiophene-2-sulfonamide provides reliable processability in late-stage API synthesis. When coupled with complex pyrazine derivatives or indole-propionic acids using standard reagents (e.g., K2CO3 in DMA or EDCI/DMAP in CH2Cl2), it routinely achieves high yields (up to 89%) [1]. This reactivity profile provides higher conversion rates than more sterically hindered sulfonamides, which often require harsher conditions or result in significant precursor degradation [2].

Evidence DimensionLate-stage coupling yield
Target Compound DataUp to 89% yield
Comparator Or BaselineSterically hindered sulfonamides (lower yields, higher degradation)
Quantified DifferenceConsistently high yields under mild conditions
ConditionsK2CO3 in DMA or EDCI/DMAP in CH2Cl2 at room temperature

High coupling efficiency reduces the waste of expensive, complex late-stage intermediates, directly lowering the cost of goods (COGs) in API manufacturing.

ADME and Molecular Weight Optimization vs. Brominated Analogs

In the development of Insulin-Regulated Aminopeptidase (IRAP) inhibitors, 4,5-dichlorothiophene-2-sulfonamide derivatives provide equivalent or modulated inhibitory capacity compared to their 4-bromo-5-chlorothiophene-2-sulfonamide counterparts [1]. The use of the dichloro analog avoids the higher molecular weight penalty associated with heavier bromine isotopes, allowing for better optimization of ligand efficiency and ADME properties without sacrificing the critical acidic NH interaction required for target binding [1].

Evidence DimensionMolecular weight and target inhibition
Target Compound DataEquivalent inhibition with lower MW
Comparator Or Baseline4-Bromo-5-chlorothiophene-2-sulfonamide
Quantified DifferenceReduction in MW while maintaining IRAP inhibitory capacity
ConditionsEnzyme inhibition assay with IRAP from CHO cells

Enables medicinal chemists to optimize ligand efficiency and physicochemical properties while maintaining critical target engagement.

Synthesis of Prostanoid EP3 Receptor Antagonists

Where this compound is the right choice for developing antiplatelet agents (like DG-041) that require high lipophilicity without suffering from excessive plasma protein binding [1].

Development of Aminopeptidase Modulators

Where this compound is the right choice for synthesizing IRAP inhibitors, providing the necessary acidic sulfonamide proton and specific steric bulk for target engagement [2].

Late-Stage Acyl Sulfonamide Library Generation

Where this compound is the right choice for combinatorial or parallel synthesis of kinase or galectin inhibitors, due to its reliable and high-yielding coupling chemistry under standard conditions [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dichlorothiophene-5-sulfonamide

Dates

Last modified: 08-15-2023

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